molecular formula C25H20N8O11S2 B13760525 Benzoic acid, 3-((2,4-diamino-5-((4-((4-nitro-2-sulfophenyl)amino)phenyl)azo)phenyl)azo)-2-hydroxy-5-sulfo- CAS No. 70660-45-6

Benzoic acid, 3-((2,4-diamino-5-((4-((4-nitro-2-sulfophenyl)amino)phenyl)azo)phenyl)azo)-2-hydroxy-5-sulfo-

Cat. No.: B13760525
CAS No.: 70660-45-6
M. Wt: 672.6 g/mol
InChI Key: BGGDFJOSVFIDAM-UHFFFAOYSA-N
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Description

3-[[2,4-Diamino-5-[[4-(4-nitro-2-sulfoanilino)phenyl]azo]phenyl]azo]-5-sulfosalicylic acid is a complex organic compound characterized by its azo groups and sulfonic acid functionalities. This compound is notable for its vibrant color properties, making it a significant component in dye chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[2,4-Diamino-5-[[4-(4-nitro-2-sulfoanilino)phenyl]azo]phenyl]azo]-5-sulfosalicylic acid typically involves diazotization and azo coupling reactions. The process begins with the diazotization of 2,4-diamino-5-nitroaniline, followed by coupling with 4-(4-nitro-2-sulfoanilino)phenyl. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the diazonium salts and the successful formation of the azo bonds .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems allows for precise control over temperature, pH, and reactant concentrations, ensuring the reproducibility and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3-[[2,4-Diamino-5-[[4-(4-nitro-2-sulfoanilino)phenyl]azo]phenyl]azo]-5-sulfosalicylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted aromatic amines and sulfonated derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-[[2,4-Diamino-5-[[4-(4-nitro-2-sulfoanilino)phenyl]azo]phenyl]azo]-5-sulfosalicylic acid has diverse applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through its azo and sulfonic acid groups. The azo groups are responsible for the compound’s color properties, while the sulfonic acid groups enhance its solubility in water. The molecular targets and pathways involved include interactions with cellular proteins and enzymes, which can be visualized using staining techniques .

Properties

CAS No.

70660-45-6

Molecular Formula

C25H20N8O11S2

Molecular Weight

672.6 g/mol

IUPAC Name

3-[[2,4-diamino-5-[[4-(4-nitro-2-sulfoanilino)phenyl]diazenyl]phenyl]diazenyl]-2-hydroxy-5-sulfobenzoic acid

InChI

InChI=1S/C25H20N8O11S2/c26-17-10-18(27)21(31-32-22-9-15(45(39,40)41)8-16(24(22)34)25(35)36)11-20(17)30-29-13-3-1-12(2-4-13)28-19-6-5-14(33(37)38)7-23(19)46(42,43)44/h1-11,28,34H,26-27H2,(H,35,36)(H,39,40,41)(H,42,43,44)

InChI Key

BGGDFJOSVFIDAM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC2=C(C=C(C=C2)[N+](=O)[O-])S(=O)(=O)O)N=NC3=CC(=C(C=C3N)N)N=NC4=CC(=CC(=C4O)C(=O)O)S(=O)(=O)O

Origin of Product

United States

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